Midkine is primarily expressed in the developing brain and is involved in neuronal differentiation and survival. It is produced by various cell types, including neurons, astrocytes, and endothelial cells. The synthesis of Midkine (13-21) can be achieved through recombinant DNA technology or chemical synthesis methods.
Midkine belongs to the family of heparin-binding growth factors and shares structural similarities with pleiotrophin. It is classified as a cytokine due to its role in cell signaling and modulation of immune responses. Its biological functions are mediated through interactions with specific receptors, including low-density lipoprotein receptor-related proteins and integrins.
The synthesis of Midkine (13-21) can be accomplished using several methods:
In recombinant synthesis, the use of yeast systems allows for post-translational modifications that are crucial for the biological activity of midkine. For chemical synthesis, protecting groups are used to prevent unwanted reactions during the assembly of the peptide chain.
Midkine (13-21) is characterized by its basic amino acid composition and contains two distinct domains linked by disulfide bonds. The molecular structure includes critical regions for receptor binding and biological activity.
Midkine (13-21) participates in various biochemical reactions:
The interaction between Midkine (13-21) and its receptors involves conformational changes that trigger intracellular signaling cascades, including the activation of mitogen-activated protein kinases and phosphoinositide 3-kinase pathways.
The mechanism of action for Midkine (13-21) involves several steps:
Studies have shown that Midkine (13-21) exhibits neuroprotective effects against amyloid-beta toxicity in neuronal cells, highlighting its potential role in treating neurodegenerative diseases.
Midkine (13-21) has several promising applications in scientific research:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2